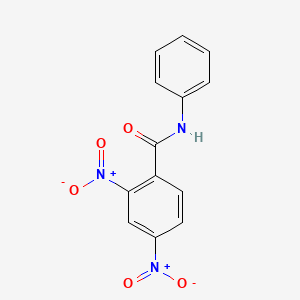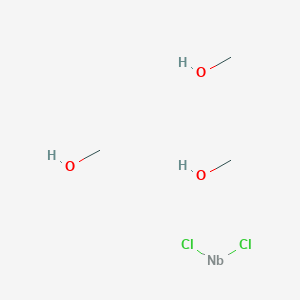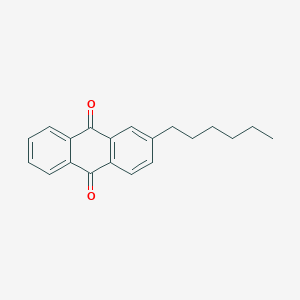
Propiophenone, 4'-methoxy-2'-(2-piperidinoethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride is a chemical compound that belongs to the class of aryl ketones. It is characterized by the presence of a propiophenone core substituted with a methoxy group and a piperidinoethoxy side chain. This compound is often used in pharmaceutical research and has various applications in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride typically involves the reaction of 4-methoxyacetophenone with 2-(2-chloroethoxy)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperidinoethoxy side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of various chemical intermediates and fine chemicals
Mecanismo De Acción
The mechanism of action of Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride involves its interaction with specific molecular targets in the body. The piperidinoethoxy side chain is believed to play a crucial role in its binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Propiophenone: The parent compound without the methoxy and piperidinoethoxy substitutions.
4’-Methoxypropiophenone: Similar structure but lacks the piperidinoethoxy side chain.
2’-(2-Piperidinoethoxy)propiophenone: Similar structure but lacks the methoxy group.
Uniqueness
Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride is unique due to the presence of both the methoxy group and the piperidinoethoxy side chain. These substitutions confer distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
20800-16-2 |
|---|---|
Fórmula molecular |
C17H26ClNO3 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
1-[4-methoxy-2-(2-piperidin-1-ylethoxy)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO3.ClH/c1-3-16(19)15-8-7-14(20-2)13-17(15)21-12-11-18-9-5-4-6-10-18;/h7-8,13H,3-6,9-12H2,1-2H3;1H |
Clave InChI |
FEGHGROBTOZSJJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)OC)OCCN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)

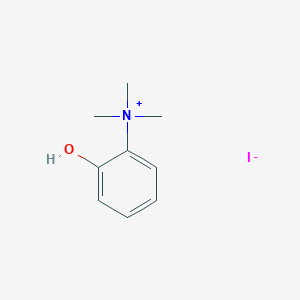
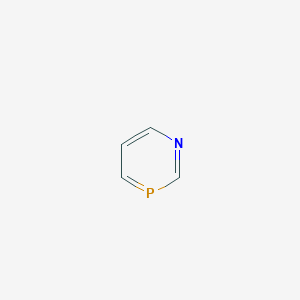
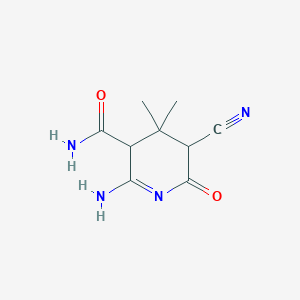
![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
